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For Researchers, Scientists, and Drug Development Professionals

Lithium pyrrolidinoborohydride, a member of the lithium aminoborohydride (LAB) family of

reagents, is a powerful and selective reducing agent utilized in organic synthesis.[1] Developed

in the laboratory of Professor Bakthan Singaram, these reagents offer a unique combination of

high reactivity, comparable to that of lithium aluminum hydride (LiAlH₄), with the practical

advantages of being non-pyrophoric and air-stable.[1][2] This guide provides an in-depth

overview of the 1M solution of lithium pyrrolidinoborohydride in tetrahydrofuran (THF), covering

its properties, synthesis, applications, experimental protocols, and safety considerations.

Core Properties
Lithium pyrrolidinoborohydride is commercially available as a 1M solution in THF.[3][4] Its

physical and chemical properties are summarized below.
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Property Value Reference

CAS Number 144188-76-1 [3][4]

Molecular Formula C₄H₁₁BLiN [4][5]

Molecular Weight 90.89 g/mol [3][5]

Concentration 1 M in Tetrahydrofuran (THF)

Appearance Solution -

Density 0.890 g/mL at 25 °C [4][6]

Refractive Index n20/D 1.425 [4][6]

Flash Point -17.0 °C (1.4 °F) - closed cup

Storage Temperature 2-8°C [4]

Synthesis
Lithium aminoborohydrides, including lithium pyrrolidinoborohydride, are readily synthesized

through a two-step process. The first step involves the formation of an amine-borane complex,

which is subsequently deprotonated by a strong base, typically an organolithium reagent like n-

butyllithium (n-BuLi), to yield the final product quantitatively.[1]

Experimental Protocol: Synthesis of Lithium
Pyrrolidinoborohydride
Objective: To synthesize Lithium Pyrrolidinoborohydride from pyrrolidine and borane-THF

complex.

Materials:

Pyrrolidine

Borane-tetrahydrofuran complex (BH₃·THF)

n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)

Nitrogen gas supply

Oven-dried glassware (round-bottom flask, dropping funnel, etc.)

Magnetic stirrer

Procedure:

Inert Atmosphere: All operations must be conducted under a nitrogen atmosphere using

oven-dried glassware to exclude moisture and oxygen.[1]

Amine-Borane Complex Formation:

To a stirred solution of pyrrolidine in anhydrous THF at 0°C, add a 1M solution of BH₃·THF

dropwise.

Allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 1 hour

to ensure the complete formation of the pyrrolidine-borane complex.[1]

Deprotonation:

Cool the solution of the amine-borane complex to 0°C.

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred mixture.

After the addition is complete, allow the mixture to warm to room temperature. The lithium

pyrrolidinoborohydride is formed quantitatively.[1]

Confirmation: The concentration of the resulting solution can be determined by analyzing the

hydride content, for instance, by careful hydrolysis and measurement of the evolved

hydrogen gas.[1]

Visualization: Synthesis Pathway
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Synthesis of Lithium Pyrrolidinoborohydride
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(Step 2: Deprotonation)

n-BuLi
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Caption: Synthesis of Lithium Pyrrolidinoborohydride.

Applications in Organic Synthesis
Lithium pyrrolidinoborohydride is a versatile reducing agent capable of reducing a wide array of

functional groups.[1] Its reactivity is comparable to LiAlH₄, but it exhibits unique selectivity,

notably its inability to reduce carboxylic acids and primary amides.[1] This selectivity allows for

the targeted reduction of other functional groups within a multifunctional molecule.

Data Presentation: Reactivity Profile
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Functional Group Product Reactivity

Aldehydes, Ketones Alcohols High[1]

Esters, Lactones Alcohols High[1]

Acid Chlorides, Anhydrides Alcohols High[1]

Tertiary Amides Amines or Alcohols
High (product depends on

sterics)[2]

Secondary Amides Amines High[1]

Epoxides Alcohols High[1]

Oximes, Nitriles Amines High[1]

Alkyl Halides Alkanes High[1]

Azides Primary Amines High[2]

α,β-Unsaturated

Aldehydes/Ketones
Allylic Alcohols (1,2-reduction) High & Selective[2]

Carboxylic Acids No Reaction Inert[1]

Primary Amides No Reaction Inert[1]

Beyond simple reductions, the reagent is highly effective in tandem amination-reduction

reactions. For instance, it can convert 2-halobenzonitriles into 2-(N,N-

dialkylamino)benzylamines through a process believed to involve nucleophilic aromatic

substitution (SNAr) followed by nitrile reduction.[2][3]

Experimental Protocol: General Procedure for Ester
Reduction
Objective: To reduce an ester to its corresponding primary alcohol using Lithium

Pyrrolidinoborohydride.

Materials:

Ester substrate
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Lithium pyrrolidinoborohydride 1M solution in THF

Anhydrous THF

3M Hydrochloric Acid (for quenching)

Diethyl ether (for extraction)

Anhydrous magnesium sulfate (for drying)

Nitrogen gas supply and standard glassware

Procedure:

Reaction Setup: Under a nitrogen atmosphere, dissolve the ester substrate (1 equivalent) in

anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

Reagent Addition: Cool the solution to 0°C or maintain at room temperature (25°C),

depending on the substrate's reactivity. Add the 1M solution of lithium pyrrolidinoborohydride

(typically 1.1-1.5 equivalents) dropwise with stirring.[1]

Reaction Monitoring: Stir the reaction mixture for a period ranging from 1 to 24 hours.[1]

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by

the slow, dropwise addition of 3M HCl to neutralize the excess reagent and hydrolyze the

borate complexes.[1]

Work-up and Extraction:

Transfer the mixture to a separatory funnel.

Extract the aqueous layer with diethyl ether (e.g., 2 x 50 mL).[1]

Combine the organic extracts and wash with water and/or brine.

Drying and Isolation:
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Dry the combined organic solution over anhydrous magnesium sulfate.[1]

Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to yield

the crude alcohol product.

Purification: Purify the crude product, if necessary, using techniques such as column

chromatography or distillation.

Visualization: Experimental Workflow for Ester
Reduction
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Workflow: Ester Reduction

1. Setup
Dissolve ester in THF
under N2 atmosphere.

2. Reagent Addition
Add Li(Pyrr)BH4 solution

dropwise at 0-25°C.

3. Reaction
Stir for 1-24h.

Monitor via TLC/GC.

4. Quenching
Cool to 0°C and slowly

add 3M HCl.

5. Extraction
Extract with diethyl ether.

6. Drying
Dry organic phase with

anhydrous MgSO4.

7. Isolation
Filter and remove solvent

in vacuo.

8. Purification
(Optional)

Column chromatography.
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Safe Handling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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